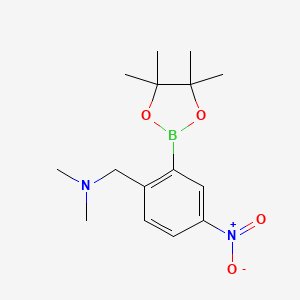

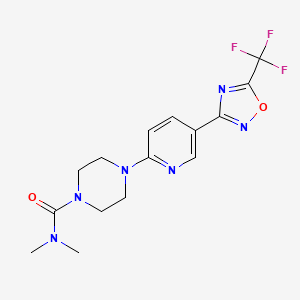

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

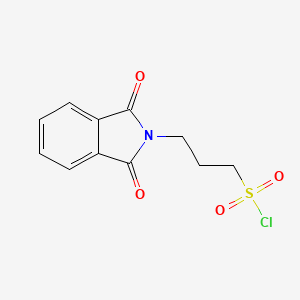

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .

Synthesis Analysis

The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .Chemical Reactions Analysis

The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The melting point is between 50-54 °C .科学的研究の応用

Applications in Organic Synthesis and Material Science

Vinylation of Nitrones : A study demonstrated the activation of vinylboronic esters of pinacol with dimethylzinc, enabling nucleophilic addition onto nitrones to produce N-allylic hydroxylamines in excellent yields, illustrating the utility of boronic esters in creating valuable organic intermediates (Pandya et al., 2003).

Phosphorescence Properties : Simple arylboronic esters were found to exhibit phosphorescence in the solid state at room temperature, a remarkable finding considering these molecules do not contain heavy atoms typically required for phosphorescence. This opens up new avenues for the use of boronic esters in material science, particularly in the development of organic phosphorescent materials (Shoji et al., 2017).

Borylation of Polyfluoroarenes : The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation showcases the role of boronic esters in synthesizing boronate esters from partially fluorinated arenes. This highlights the adaptability of boronic esters in facilitating the functionalization and diversification of aromatic compounds (Zhou et al., 2016).

Electrochemical Applications : The preparation of a multifunctional thin film surface through consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts underscores the potential of boronic esters in creating functional surfaces for binding platinum nanoparticles and yeast cells, indicating their utility in biosensing and electrochemical applications (Harper et al., 2009).

作用機序

Boronic acids and their esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OR)_2 group). They are known for their versatile reactivity and have found wide application in organic chemistry, from materials science to medicinal chemistry .

Target of Action

They can form stable covalent bonds with proteins, sugars, and other biological targets, making them useful in the development of potential therapeutic agents .

Mode of Action

Boronic acids and their esters can undergo a variety of chemical reactions, including condensation with amines or alcohols, and Suzuki-Miyaura cross-coupling reactions with halides or pseudohalides . The specific mode of action of “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” would depend on its specific chemical structure and the environment in which it is used.

Biochemical Pathways

Boronic acids and their esters have been used as inhibitors for enzymes like serine proteases, where they can mimic the tetrahedral transition state of the enzyme’s substrate during catalysis .

Pharmacokinetics

In general, the pharmacokinetics of boronic acids and their esters would depend on factors such as their chemical stability, water solubility, and resistance to metabolic degradation .

Action Environment

The action, efficacy, and stability of “this compound” would likely be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, boronic acids and their esters are known to be sensitive to pH, and their reactivity can change significantly in acidic or basic conditions .

Safety and Hazards

特性

IUPAC Name |

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQMHHYFJSBDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)